molecular formula C18H16N2O3S B2491504 N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide CAS No. 851989-99-6

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No. B2491504
CAS RN: 851989-99-6
M. Wt: 340.4
InChI Key: CHSAUBHRKBQEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a chemical compound that may be part of a larger family of benzothiazole derivatives. These compounds have been studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. Although specific studies on N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide are limited, insights can be drawn from research on similar benzothiazole derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of benzothiazol-2-amine with various acyl or alkylating agents to introduce different functional groups. This process allows for the creation of a wide array of benzothiazole compounds with varied biological activities. For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared via a high-yield reaction between benzo[d]thiazol-2-amine and flurbiprofen, demonstrating the versatility of synthesis methods for these compounds (Manolov, Ivanov, & Bojilov, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, is characterized by the presence of a benzothiazole moiety which is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are common techniques used to determine the conformational features and structural characteristics of these compounds. For example, a study reported the single-crystal X-ray structure of a benzothiazole derivative to highlight its conformational features (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including cyclization, N-acylation, and reactions with electrophiles, to produce compounds with enhanced or specific biological activities. These reactions are crucial for modifying the chemical structure and, consequently, the pharmacological properties of the compounds. For instance, the cyclization of thiocyanatoamides has been used to synthesize substituted 2-aminothiazol-4(5H)-ones with antibacterial and antifungal activity (Baranovskyi et al., 2018).

Scientific Research Applications

Matrix Metalloproteinase Inhibition and Potential Wound Healing

A study highlighted the use of compounds combining a benzisothiazole and 4-thiazolidinone framework, similar to N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, for their potential in inhibiting matrix metalloproteinases (MMPs) and aiding wound healing. These compounds show promising anti-inflammatory and potential wound healing effects, with certain derivatives inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018).

Antimicrobial, Anti-Inflammatory, and Psychotropic Activities

Research on similar compounds has shown significant psychotropic, anti-inflammatory, and cytotoxic effects. These derivatives possess marked sedative action and high anti-inflammatory activity. They demonstrate selective cytotoxic effects and NO-induction ability concerning tumor cell lines, along with some compounds showing antimicrobial action (Zablotskaya et al., 2013).

Antimicrobial Activity and Structure Determination

New derivatives of N-(naphthalen-1-yl)propanamide, structurally related to N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, were synthesized and displayed notable antimicrobial activity against various bacterial and fungal species. Their structures were determined by spectroscopy and spectral data analysis (Evren et al., 2020).

Immunomodulating Activity

A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, similar in structure to the compound , were synthesized and evaluated for their immunomodulating activity. These molecules were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice (Doria et al., 1991).

Platelet Antiaggregating and Hypotensive Activities

The synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides, related to the compound of interest, has shown activities such as platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory effects in animal models (Bruno et al., 1991).

Antitumor Activity and Molecular Docking Studies

A study on 3-benzyl-4(3H)quinazolinone analogues, structurally related to the compound , demonstrated significant antitumor activity. Molecular docking studies helped understand their interaction with target proteins (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-15-7-2-3-8-16(15)24-18(20)23/h2-8,11H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSAUBHRKBQEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.